

# Riselcaftor: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Riselcaftor*

Cat. No.: *B12361317*

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**Riselcaftor** (UNII: 726GWJ6KQQ) is an investigational small molecule that acts as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

## Chemical Structure and Identifiers

**Riselcaftor** is a complex molecule with the systematic IUPAC name (2R,4R)-2-(2-METHOXY-5-METHYLPHENYL)-N-(2-METHYLQUINOLINE-5-SULFONYL)-4-PHENYLOXOLANE-2-CARBOXAMIDE.<sup>[1]</sup> Its chemical identity is further defined by the following identifiers:

Identifier	Value
Molecular Formula	C <sub>29</sub> H <sub>28</sub> N <sub>2</sub> O <sub>5</sub> S <sup>[1][2]</sup>
Molecular Weight	516.61 g/mol <sup>[1][2]</sup>
CAS Number	2799652-36-9
SMILES	<chem>Cc1ccc(c(c1)[C@]2(C--INVALID-LINK--c3ccccc3)C(=O)NS(=O)(=O)c4cccc5c4ccc(C)n5)OC</chem>
InChIKey	ILQPLXMPYBURHT-PZGXJGMVSA-N

## Physicochemical and Pharmacological Properties

Detailed physicochemical properties of **Riselcaftor** are crucial for formulation development and pharmacokinetic studies. While specific experimental data for some properties like melting and boiling points are not publicly available, a summary of its known characteristics is presented below.

Property	Value/Description
EC <sub>50</sub>	20.1 nM in human bronchial epithelial cells
Mechanism of Action	CFTR Modulator
Solubility	Information on specific solubility in various solvents is limited in publicly available literature. As with many small molecule drugs, it is likely soluble in organic solvents like DMSO and ethanol.
pKa	Not publicly available.
Melting Point	Not publicly available.
Boiling Point	Not publicly available.

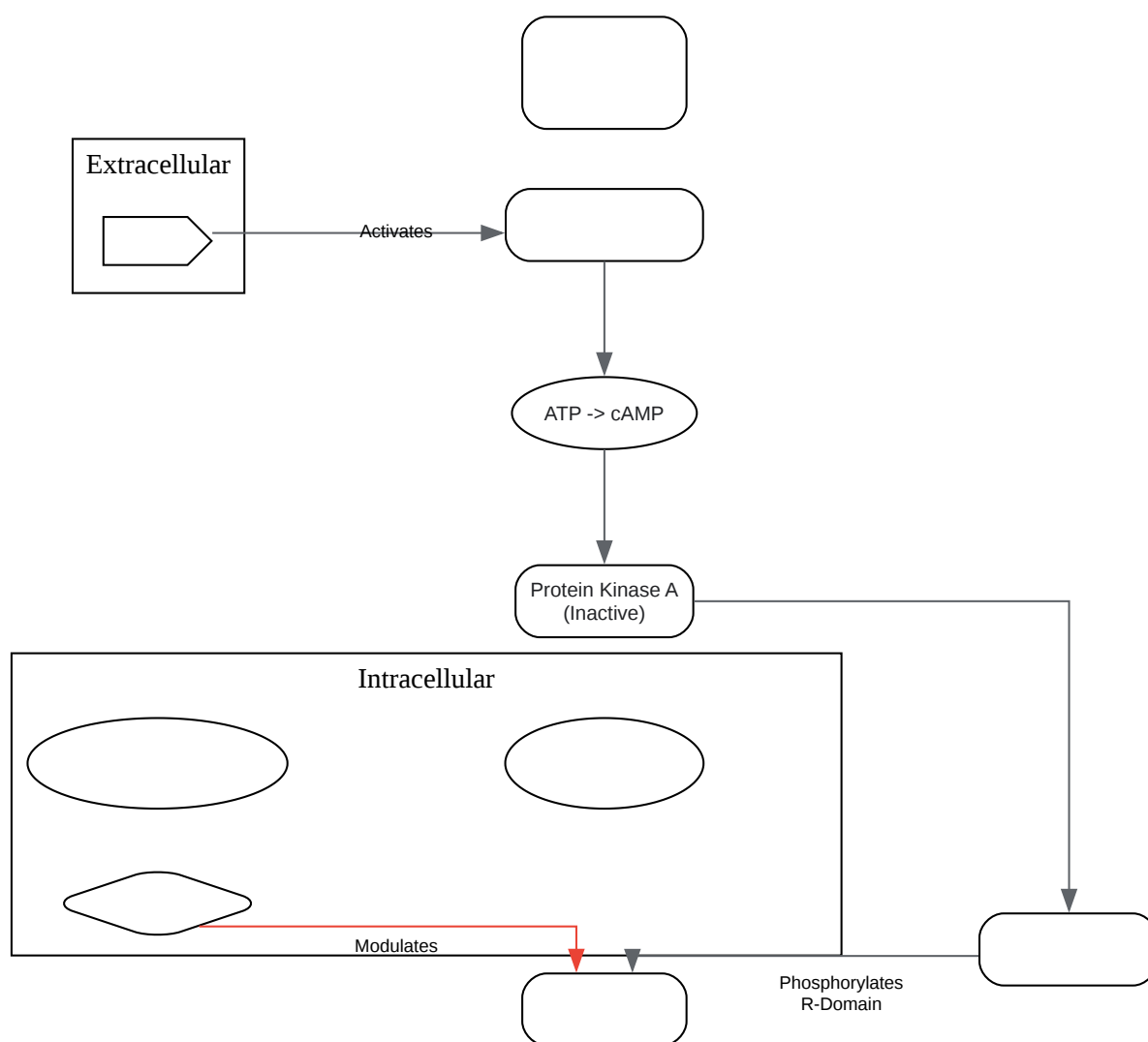
## Mechanism of Action and Signaling Pathway

**Riselcaftor** is a modulator of the CFTR protein, an ion channel critical for maintaining the balance of salt and water on many body surfaces, including the lungs. Mutations in the CFTR gene can lead to a dysfunctional protein, causing the thick, sticky mucus characteristic of cystic fibrosis.

The activation of the CFTR channel is a multi-step process. It is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation requires phosphorylation of the CFTR's regulatory (R) domain by protein kinase A (PKA), followed by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs). This process leads to a conformational change in the protein, opening the channel and allowing the transport of chloride ions.

**Riselcaftor**, as a CFTR modulator, is designed to correct the underlying protein defect. While the precise binding site and conformational changes induced by **Riselcaftor** are not fully elucidated in public literature, its low nanomolar  $EC_{50}$  suggests a potent interaction with the CFTR protein to enhance its function.

Below is a diagram illustrating the general CFTR activation pathway, which **Riselcaftor** is designed to modulate.



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**Caption:** General CFTR channel activation pathway modulated by **Riselcaftor**.

## Experimental Protocols

The characterization of CFTR modulators like **Riselcaftor** relies on a variety of in vitro and ex vivo assays to determine their potency and efficacy. The following are detailed methodologies for key experiments cited in the context of CFTR modulator development.

### Ussing Chamber Electrophysiology Assay

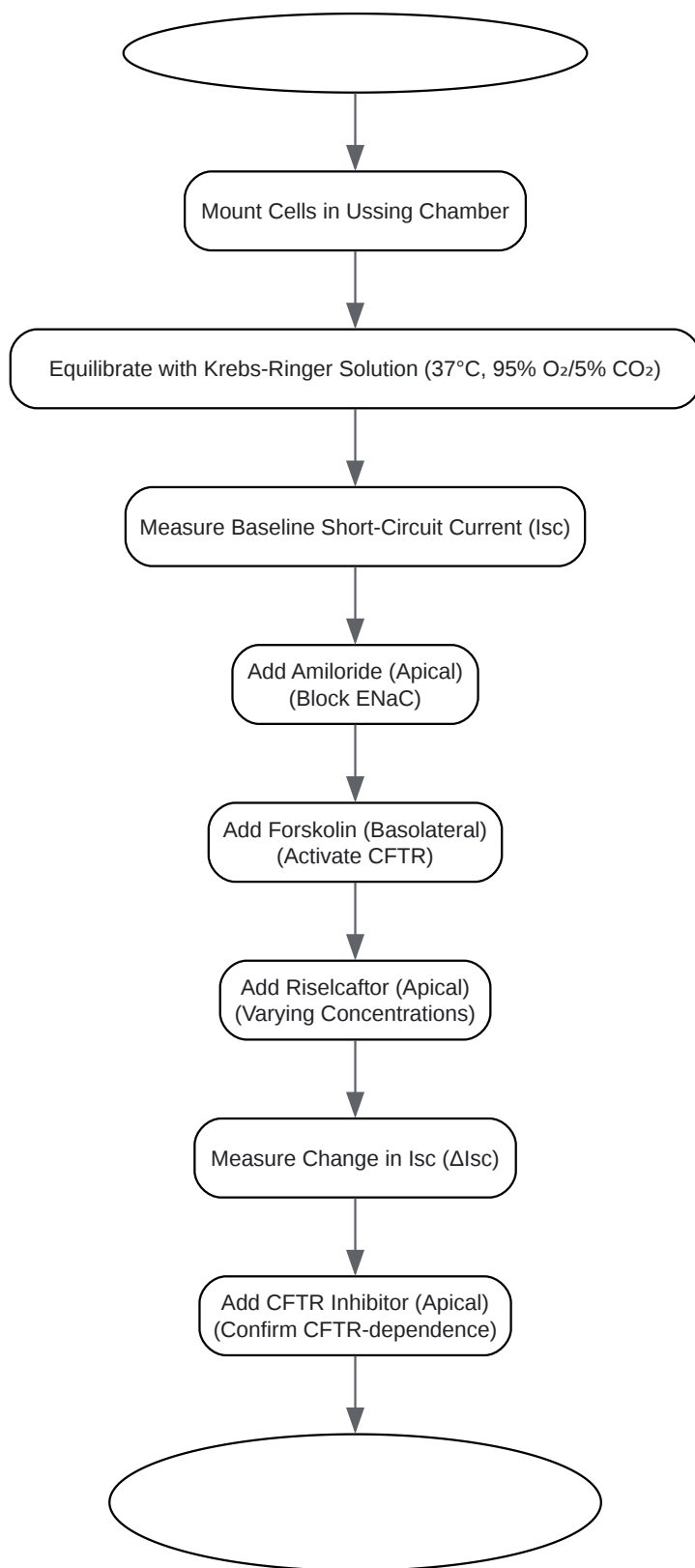
The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. This method allows for the direct measurement of CFTR-mediated chloride secretion.

**Objective:** To measure the effect of **Riselcaftor** on CFTR-dependent ion transport in polarized epithelial cells.

**Methodology:**

- **Cell Culture:** Human bronchial epithelial (HBE) cells from cystic fibrosis patients are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
- **Ussing Chamber Setup:** The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate Ringer's solution, warmed to 37°C, and gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- **Short-Circuit Current (I<sub>sc</sub>) Measurement:** The potential difference across the epithelium is clamped to 0 mV, and the resulting short-circuit current (I<sub>sc</sub>), which reflects net ion transport, is continuously recorded.
- **Pharmacological Manipulation:**
  - Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

- Forskolin (a direct activator of adenylyl cyclase) is added to the basolateral side to raise intracellular cAMP levels and activate PKA, thus stimulating CFTR.
- **Riselcaftor** at various concentrations is added to the apical side to determine its effect on the forskolin-stimulated I<sub>sc</sub>.
- A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
- Data Analysis: The change in I<sub>sc</sub> ( $\Delta I_{sc}$ ) in response to **Riselcaftor** is measured and used to generate dose-response curves to calculate the EC<sub>50</sub>.



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**Caption:** Workflow for Ussing Chamber Electrophysiology Assay.

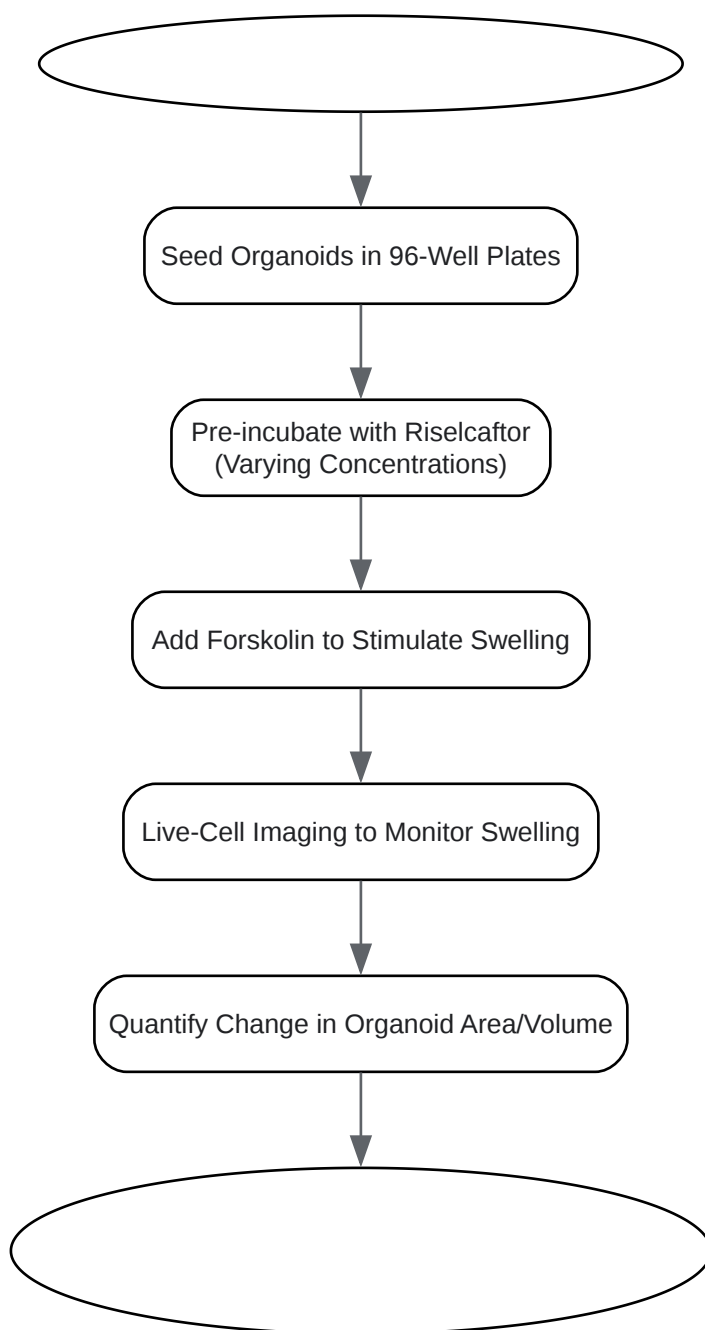
## Forskolin-Induced Swelling (FIS) Assay in Organoids

The FIS assay in patient-derived intestinal organoids is a high-throughput method to assess CFTR function and the response to modulators.

Objective: To quantify the effect of **Riselcaftor** on CFTR function in a 3D cell culture model.

Methodology:

- **Organoid Culture:** Intestinal organoids are established from rectal biopsies of cystic fibrosis patients and cultured in a basement membrane matrix.
- **Assay Plating:** Organoids are seeded in 96-well plates.
- **Compound Incubation:** Organoids are pre-incubated with **Riselcaftor** at various concentrations for a specified period (e.g., 24 hours).
- **Forskolin Stimulation and Imaging:** Forskolin is added to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen, causing them to swell. The swelling is monitored over time using automated live-cell imaging.
- **Data Analysis:** The change in organoid area or volume over time is quantified. The area under the curve (AUC) of the swelling response is calculated and used to determine the EC<sub>50</sub> of **Riselcaftor**.



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**Caption:** Workflow for Forskolin-Induced Swelling (FIS) Assay.

## Preclinical and Clinical Development

As an investigational compound, information on the full preclinical and clinical development of **Riselcaftor** is not extensively available in the public domain. Preclinical development for a CFTR modulator would typically involve a comprehensive assessment of its absorption,

distribution, metabolism, and excretion (ADME) properties, as well as extensive toxicology studies to ensure safety before human trials.

Clinical trials for CFTR modulators are designed to evaluate the safety, tolerability, pharmacokinetics, and efficacy of the drug in patients with specific CFTR mutations. Key efficacy endpoints often include improvements in lung function (as measured by percent predicted forced expiratory volume in one second, ppFEV<sub>1</sub>), reductions in sweat chloride concentration, and improvements in quality of life scores.

## Conclusion

**Riselcaftor** is a potent CFTR modulator with promising in vitro activity. This technical guide provides a foundational understanding of its chemical and pharmacological properties for scientists and researchers in the field of cystic fibrosis drug development. Further studies will be necessary to fully elucidate its clinical potential.

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## References

- 1. Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
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